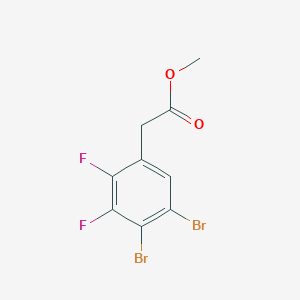

Methyl 4,5-dibromo-2,3-difluorophenylacetate

Description

Properties

IUPAC Name |

methyl 2-(4,5-dibromo-2,3-difluorophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Br2F2O2/c1-15-6(14)3-4-2-5(10)7(11)9(13)8(4)12/h2H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACGKQXPYKXQHBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC(=C(C(=C1F)F)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Br2F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogenation of the Phenyl Ring

Method Overview:

The core step involves introducing bromine and fluorine atoms onto the phenyl ring to obtain the desired substitution pattern. This is typically achieved through electrophilic aromatic substitution reactions, utilizing brominating and fluorinating reagents under controlled conditions.

-

- Reagents such as bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst (e.g., FeBr₃) are used to selectively brominate the phenyl ring at the 4 and 5 positions.

- Reaction conditions are carefully controlled to prevent over-bromination and to achieve regioselectivity.

-

- Fluorine atoms at the 2 and 3 positions are introduced via electrophilic fluorination using reagents like Selectfluor or diethylaminosulfur trifluoride (DAST).

- These reactions are performed under mild conditions to prevent decomposition and ensure regioselectivity.

Research Findings:

A patent describes the use of electrophilic halogenation with controlled temperature and reagent equivalents to obtain regioselectively substituted halogenated aromatic compounds, which can be adapted for fluorination and bromination of phenyl rings (see).

Synthesis of the Phenylacetic Acid Intermediate

Method Overview:

The phenylacetic acid derivative serves as the precursor for esterification. It can be synthesized via side-chain functionalization of halogenated benzene derivatives or through multi-step sequences involving side-chain elongation.

-

- Starting from halogenated benzene, side-chain oxidation or substitution reactions are performed to introduce the acetic acid moiety.

- For example, a Friedel–Crafts acylation followed by oxidation can be used to obtain phenylacetic acids with halogen substitutions.

Direct Halogenated Phenylacetic Acid Synthesis:

- Alternatively, halogenated phenylacetic acids are commercially available or can be synthesized via halogenation of phenylacetic acid itself under controlled conditions.

Research Findings:

While specific methods for this compound are scarce, similar approaches are detailed in patent literature for halogenated phenylacetic acids, emphasizing regioselectivity and yield optimization ().

Esterification to Form Methyl Ester

Method Overview:

The final step involves esterification of the phenylacetic acid with methanol to produce methyl phenylacetate derivatives.

Reflux with Methanol and Acid Catalyst:

- Phenylacetic acid derivative is refluxed with excess methanol in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid.

- The reaction proceeds via Fischer esterification, typically requiring several hours under reflux conditions.

-

- The ester is purified through distillation or column chromatography to isolate methyl 4,5-dibromo-2,3-difluorophenylacetate.

Research Findings:

Esterification of halogenated acids is well-documented, with reaction conditions optimized for high yield and purity. The use of refluxing methanol with catalytic acid is standard in industrial and laboratory settings ().

Summary of Data and Reaction Conditions

| Step | Reagents | Conditions | Notes |

|---|---|---|---|

| Halogenation | Bromine/NBS, Selectfluor, DAST | Controlled temperature, inert atmosphere | Achieve regioselectivity at specific positions |

| Phenylacetic acid synthesis | Friedel–Crafts acylation, oxidation | Mild conditions, regioselective | Starting from halogenated benzene derivatives |

| Esterification | Methanol, sulfuric acid | Reflux, 4-6 hours | Purify via distillation |

Notes on Industrial Scalability and Optimization

- Control of regioselectivity is critical to obtain the desired substitution pattern, often requiring precise reagent stoichiometry and temperature regulation.

- Reaction monitoring via TLC or HPLC ensures completion and minimizes side reactions.

- Purification techniques such as recrystallization or chromatography are employed to achieve high purity for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5-dibromo-2,3-difluorophenylacetate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized to form corresponding acids or reduced to form alcohols.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions are used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether are common reducing agents.

Coupling Reactions: Palladium catalysts and organoboron reagents are used under mild conditions.

Major Products Formed

Substitution: Formation of substituted phenylacetates.

Oxidation: Formation of 4,5-dibromo-2,3-difluorophenylacetic acid.

Reduction: Formation of 4,5-dibromo-2,3-difluorophenylethanol.

Coupling: Formation of biaryl compounds.

Scientific Research Applications

Methyl 4,5-dibromo-2,3-difluorophenylacetate has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for drug development, particularly in the synthesis of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4,5-dibromo-2,3-difluorophenylacetate involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms enhances its reactivity and ability to form stable complexes with biological molecules. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Structural Isomers

Key Observations :

- Electronic Effects: Fluorine’s high electronegativity at ortho/meta positions (e.g., 2,3 vs. 4,5) alters the electron density of the aromatic ring.

- Steric Hindrance : Bromine’s larger atomic radius introduces steric effects. In Methyl 2,3-dibromo-4,5-difluorophenylacetate, adjacent bromines at 2,3 could hinder rotational freedom or intermolecular packing, affecting crystallinity .

Broader Halogenated Analogs

- 4,5-Dibromo-2,7-dinitro-fluorescein: A nitro- and bromine-substituted fluorescein derivative studied for nonlinear optical (NLO) properties. Theoretical calculations predict strong NLO activity due to charge transfer between electron-withdrawing (Br, NO₂) and electron-donating (O⁻) groups .

- 3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran : A brominated furan with tetraphenyl substitution. Its rigid, planar structure contrasts with the flexible acetate group in Methyl 4,5-dibromo-2,3-difluorophenylacetate, highlighting differences in π-conjugation and solubility .

Biological Activity

Methyl 4,5-dibromo-2,3-difluorophenylacetate is a compound of interest due to its unique chemical structure and potential biological activities. This article explores its biological activity, including mechanisms of action, toxicity profiles, and relevant case studies.

Chemical Structure and Properties

Methyl 4,5-dibromo-2,3-difluorophenylacetate is characterized by the presence of bromine and fluorine substituents on a phenyl ring, which can significantly influence its reactivity and biological interactions. The molecular formula is .

| Property | Value |

|---|---|

| Molecular Weight | 309.96 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| Toxicity | Harmful if swallowed |

The biological activity of methyl 4,5-dibromo-2,3-difluorophenylacetate can be attributed to several mechanisms:

- Protein Kinase C Modulation : Similar compounds have been shown to interact with protein kinase C (PKC), an important enzyme in various signaling pathways. This interaction may lead to altered cellular responses, including proliferation and apoptosis .

- Antiviral Activity : Some derivatives exhibit antiviral properties by inhibiting viral replication through interference with viral protein synthesis or assembly .

- Anti-inflammatory Effects : Compounds with similar structures have demonstrated anti-inflammatory activities by modulating the expression of inflammatory cytokines .

Toxicological Profile

The toxicity of methyl 4,5-dibromo-2,3-difluorophenylacetate is an essential aspect of its biological evaluation. Preliminary assessments indicate that it may cause skin irritation and has harmful effects when ingested:

- Acute Toxicity : H302 - Harmful if swallowed

- Skin Irritation : H315 - Causes skin irritation

Case Study 1: Antiviral Activity Assessment

A study investigated the antiviral properties of methyl 4,5-dibromo-2,3-difluorophenylacetate against various viruses. The compound was tested in vitro against influenza virus strains. Results showed a significant reduction in viral titers at concentrations above 10 µM, suggesting potential as an antiviral agent.

Case Study 2: PKC Activation Studies

Research focusing on the modulation of PKC by similar dibromofluorophenylacetates revealed that these compounds could activate PKC pathways leading to increased cell proliferation in certain cancer cell lines. Methyl 4,5-dibromo-2,3-difluorophenylacetate was found to activate PKC in a dose-dependent manner.

Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.